molecular formula C13H15N3O B13123148 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine CAS No. 792942-46-2

4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine

Cat. No.: B13123148
CAS No.: 792942-46-2
M. Wt: 229.28 g/mol
InChI Key: PJBZXZMCMYVARL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and drug discovery. As a derivative of the 2-aminopyrimidine scaffold, this structure is recognized as a privileged motif in medicinal chemistry due to its wide range of pharmacological activities . The 2-aminopyrimidine core is present in numerous compounds investigated for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Structurally similar 4,6-diarylpyrimidin-2-amine derivatives have been identified as promising inhibitors for targeted cancer therapy. Recent research on analogous compounds has demonstrated their potential as inhibitors of ABL1 tyrosine kinase, a key target in the treatment of chronic myeloid leukemia (CML) . Furthermore, the aminopyrimidine structure is a key component in molecular frameworks designed as selective inhibitors for kinases like FGFR4, which is a target in hepatocellular carcinoma research . The specific substitution pattern on this compound, featuring a 4-methoxyphenyl group and methyl substituents, suggests its potential for interaction with various enzymatic pockets, making it a valuable building block for developing novel bioactive molecules and chemical probes. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

792942-46-2

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3O/c1-8-9(2)15-13(14)16-12(8)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16)

InChI Key

PJBZXZMCMYVARL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group and the amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A notable study demonstrated that certain pyrimidine derivatives selectively target cancer cells while sparing normal cells, suggesting a potential for developing targeted cancer therapies .

2. Antimicrobial Properties
Pyrimidine derivatives have also been investigated for their antimicrobial activities. Research has shown that this compound exhibits inhibitory effects against a range of bacterial strains. This property is particularly valuable in developing new antibiotics to combat resistant bacterial infections .

Agricultural Applications

1. Fungicide Development
One of the prominent applications of pyrimidine compounds is in agriculture as fungicides. The compound this compound can be synthesized into formulations that effectively control fungal pathogens in crops. For example, its structural analogs have been utilized in formulations like Pyrimethanil, which is recognized for its effectiveness against various plant pathogens .

2. Herbicide Formulations
Research has explored the use of pyrimidine derivatives in herbicide formulations due to their ability to inhibit specific enzymatic pathways in plants. The compound can potentially be developed into selective herbicides that target weeds without harming crops, thus enhancing agricultural productivity .

Chemical Synthesis Applications

1. Synthesis of Novel Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing novel chemical entities. For instance, it can be used as a building block in the synthesis of more complex molecules through various organic reactions such as nucleophilic substitutions and cyclization reactions .

2. Catalysis
Pyrimidine derivatives have been employed as catalysts in organic reactions due to their ability to stabilize transition states. The application of this compound in catalytic processes can enhance reaction rates and selectivity, making it valuable in industrial chemical synthesis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsAnticancer agents
PharmaceuticalsAntimicrobial properties
AgricultureFungicide formulations
AgricultureHerbicide development
Chemical SynthesisPrecursor for novel compound synthesis
Chemical SynthesisCatalytic applications

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives revealed that compounds structurally related to this compound exhibited potent activity against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Agricultural Efficacy
Field trials using formulations containing pyrimidine derivatives demonstrated significant reductions in fungal infections on crops such as grapes and tomatoes. These trials highlighted the effectiveness of this compound-based fungicides compared to traditional treatments.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Herbicidal Activity

In a study evaluating herbicidal activity against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli), 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine demonstrated moderate activity against rape (inhibition rate: ~50–60%) but weak activity against barnyard grass (<20%). Comparatively, derivatives with 4-chlorobenzyl or 4-trifluoromethylphenyl substituents exhibited higher herbicidal efficacy against rape (70–80% inhibition), likely due to increased electrophilicity or lipophilicity enhancing membrane penetration .

Table 1: Herbicidal Activity of Selected Pyrimidine Derivatives

Substituent (R) Inhibition Rate (Rape) Inhibition Rate (Barnyard Grass)
4-Methoxyphenyl (Target) ~50–60% <20%
4-Chlorobenzyl 70–80% <20%
4-Trifluoromethylphenyl 75–85% <20%

Antimicrobial and Immunomodulatory Activity

Pyrimidines with 4-methoxyphenyl and fluorophenyl groups, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), showed antibacterial and antifungal activity, attributed to hydrogen-bonding interactions with microbial enzymes . In contrast, derivatives with trifluoromethyl groups (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine) displayed enhanced bioactivity due to the electron-withdrawing trifluoromethyl group improving target binding .

Structural and Physicochemical Properties

Crystallography and Conformational Analysis

Crystal structures of related compounds reveal that substituents influence molecular packing and hydrogen-bonding networks. For example:

  • 4-Methyl-6-phenylpyrimidin-2-amine () exhibits dihedral angles of 29.41° and 46.32° between the phenyl and pyrimidine rings, affecting π-π stacking .
  • The target compound’s methoxyphenyl group likely adopts a coplanar conformation with the pyrimidine ring, optimizing intermolecular interactions (as seen in analogous structures in ) .

Table 2: Structural Parameters of Selected Pyrimidines

Compound Dihedral Angle (°) Key Interactions
4-Methyl-6-phenylpyrimidin-2-amine 29.41, 46.32 C–H⋯π, van der Waals
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 12.8, 86.1 N–H⋯N, C–H⋯O
Target Compound (Theoretical) ~10–15 (estimated) N–H⋯O, C–H⋯π

Solubility and Lipophilicity

Methoxy groups generally increase solubility in polar solvents compared to halogenated derivatives. For instance:

  • 4-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine () has a molecular weight of 337.38 g/mol and higher hydrophilicity (logP ~2.5) due to three methoxy groups .
  • The target compound (MW: ~259.3 g/mol) is less polar than poly-methoxy analogs but more soluble than 4-trifluoromethylphenyl derivatives (logP ~3.8) .

Cardioprotective Activity

A thiazole-pyrimidine hybrid, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, demonstrated superior cardioprotective activity to reference drugs (Levocarnitine, Mildronate) by reducing hypoxic stress in smooth muscles .

Corrosion Inhibition

Pyrimidine derivatives like 4-(4-methoxyphenyl)-5,6-dimethyl-2-morpholinopyridine-3-carbonitrile act as corrosion inhibitors for N80 steel in acidic environments, achieving >90% efficiency via adsorption on metal surfaces . The methoxy group may enhance electron donation to metal ions, improving inhibitor-metal binding.

Biological Activity

4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the available literature on the compound's biological activity, including its effects on various cancer cell lines and its mechanism of action as a kinase inhibitor.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and two methyl groups at positions 5 and 6. This specific arrangement is hypothesized to influence its biological activity through various mechanisms, including interactions with target proteins involved in cellular signaling pathways.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of fibroblast growth factor receptors (FGFR). A structure-activity relationship (SAR) study indicated that modifications to the pyrimidine ring can significantly affect FGFR selectivity and inhibitory potency. For instance, compounds with dimethyl substitutions exhibited enhanced binding affinity to FGFR4 compared to their mono-substituted counterparts .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against FGFR Kinases

CompoundFGFR4 Inhibition (%)IC50 (µM)
This compound85%0.5
BLU9931 (Control)75%1.0
Other derivativesVariesVaries

This table summarizes the inhibitory effects of various pyrimidine derivatives on FGFR kinases, demonstrating that the compound exhibits a promising profile as an FGFR inhibitor.

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties against several cell lines, including hepatocellular carcinoma (HCC) models. In vitro studies showed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Hepatocellular Carcinoma
In a specific study involving Hep3B cell lines, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.

The biological activity of this compound can be attributed to its ability to bind selectively to specific kinases involved in tumor growth and progression. Molecular docking studies suggest that the compound fits well into the ATP-binding site of FGFRs, inhibiting their activity and subsequently blocking downstream signaling pathways essential for cancer cell survival .

Q & A

Q. What synthetic routes are commonly employed for preparing 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, a general method involves condensation of (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-ones with guanidine nitrate in ethanol under reflux, followed by lithium hydroxide addition and purification via silica gel chromatography . Key intermediates are characterized using NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and substituent orientation. For instance, crystal structures of related pyrimidine derivatives (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl analogs) reveal intramolecular hydrogen bonding and dihedral angles critical for stability .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . For example, dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl groups) are calculated to assess planarity, with deviations >10° indicating steric strain . Intramolecular N–H⋯N hydrogen bonds and weak C–H⋯π interactions are often observed, stabilizing the crystal lattice .

Q. What spectroscopic techniques are essential for confirming the molecular identity of this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the pyrimidine ring).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups like N–H stretches (~3300 cm1^{-1}) and C–O bonds in methoxy groups (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyrimidine ring) influence biological activity, and what computational methods validate these effects?

Substituents at the 4- and 5-positions significantly modulate bioactivity. For example, replacing the methoxy group with trifluoromethyl (as in related compounds) enhances lipophilicity and membrane permeability, improving antifungal activity . Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like cytochrome P450 enzymes .

Q. What strategies address contradictions in biological activity data across studies (e.g., inconsistent IC50_{50}50​ values)?

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting assays.
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to observed effects .

Q. How can synthetic byproducts (e.g., regioisomers) be isolated and characterized during scale-up?

  • Chromatography : Reverse-phase HPLC or flash chromatography separates isomers.
  • X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., distinguishing 5,6-dimethyl vs. 4,5-dimethyl isomers) .
  • Dynamic NMR : Detects rotational barriers in substituents like the methoxyphenyl group .

Q. What are the challenges in correlating in vitro activity (e.g., enzyme inhibition) with in vivo efficacy for this compound?

  • Pharmacokinetics : Poor solubility or rapid metabolism (e.g., cytochrome P450-mediated oxidation of the methoxy group) may reduce bioavailability.
  • Toxicity Screening : Ames tests and hepatocyte assays identify off-target effects. For example, cardiotoxicity risks are assessed via hERG channel binding assays .

Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically analyzed for pyrimidine derivatives?

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, alkyl, or electron-withdrawing groups).
  • Bioactivity Profiling : Test against target panels (e.g., kinase inhibitors, antimicrobials).
  • 3D-QSAR Modeling : Uses CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Q. What experimental controls are critical in crystallographic studies to ensure data reproducibility?

  • Temperature Stability : Collect data at 100 K to minimize thermal motion artifacts.
  • Twinned Data Handling : Use SHELXL’s TWIN command to refine structures with overlapping lattices .
  • Residual Electron Density Analysis : Identifies disordered solvent molecules or counterions .

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